molecular formula C6H10Cl3N3 B13564225 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

Cat. No.: B13564225
M. Wt: 230.5 g/mol
InChI Key: DDXJYJYQQHLYNE-UHFFFAOYSA-N
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Description

2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water and heating the mixture to reflux for several hours . The resulting compound can be used without further purification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets such as GABA_A receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to various pharmacological effects . The compound may also interact with other enzymes and receptors, influencing different biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as a GABA_A receptor agonist sets it apart from other imidazopyridine derivatives .

Properties

Molecular Formula

C6H10Cl3N3

Molecular Weight

230.5 g/mol

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C6H8ClN3.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H,9,10);2*1H

InChI Key

DDXJYJYQQHLYNE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N2)Cl.Cl.Cl

Origin of Product

United States

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